molecular formula C23H23N3O6S2 B2628623 2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide CAS No. 1032188-94-5

2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide

Cat. No. B2628623
CAS RN: 1032188-94-5
M. Wt: 501.57
InChI Key: BLVMGAKUZJVNOP-UHFFFAOYSA-N
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Description

2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide is a useful research compound. Its molecular formula is C23H23N3O6S2 and its molecular weight is 501.57. The purity is usually 95%.
BenchChem offers high-quality 2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Synthesis of Derivatives : A study by Hussain et al. (2017) focused on synthesizing a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed good enzyme inhibitory activity and were active against various bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).

  • Antimicrobial and Enzyme Inhibitory Activity : Abbasi et al. (2019) synthesized a series of derivatives that exhibited considerable α-glucosidase inhibitory activity and a mild cytotoxic profile. These findings highlight the compound's potential in developing treatments for various diseases (Abbasi et al., 2019).

  • Antibacterial Efficacy : Foroumadi et al. (1999) investigated N-substituted piperazinyl quinolones, showing notable antibacterial activity, especially against staphylococci. This research underscores the compound's relevance in addressing bacterial infections (Foroumadi et al., 1999).

Alzheimer's Disease Research

  • Alzheimer's Disease : Hassan et al. (2018) explored multifunctional amides derived from the compound, focusing on Alzheimer's disease. The study found that certain derivatives exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease research (Hassan et al., 2018).

Antibacterial and Antimicrobial Properties

  • Antibacterial Agents : Research by Abbasi et al. (2018) synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, which demonstrated decent inhibitory activity against both Gram-negative and Gram-positive bacteria. This study contributes to understanding the compound's potential as an antibacterial agent (Abbasi et al., 2018).

  • Antituberculosis Activity : Foroumadi et al. (2003) evaluated N-piperazinyl quinolone derivatives for their antituberculosis activity. Compounds in this study showed effective antimycobacterial properties, contributing to tuberculosis treatment research (Foroumadi et al., 2003).

Cancer Research

  • Anticancer Agents : Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing strong anticancer properties in certain compounds. This highlights the compound's relevance in developing new anticancer agents (Rehman et al., 2018).

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMGAKUZJVNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide

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